![molecular formula C18H14ClF3N4O B11295015 N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11295015.png)

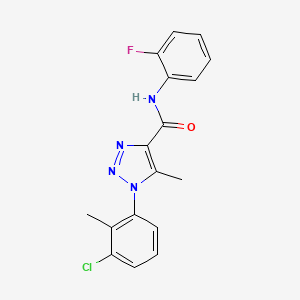

N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Chlor-2-methylphenyl)-5-methyl-1-[3-(Trifluormethyl)phenyl]-1H-1,2,3-triazol-4-carboxamid ist eine synthetische organische Verbindung, die für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie bekannt ist. Diese Verbindung weist einen Triazolring auf, der aufgrund seiner Stabilität und Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, ein häufiges Motiv in der medizinischen Chemie ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-Chlor-2-methylphenyl)-5-methyl-1-[3-(Trifluormethyl)phenyl]-1H-1,2,3-triazol-4-carboxamid umfasst typischerweise einen mehrstufigen Prozess:

Bildung des Triazolrings: Der Triazolring kann über eine Huisgen-1,3-dipolare Cycloadditionsreaktion zwischen einem Azid und einem Alkin synthetisiert werden. Diese Reaktion wird häufig durch Kupfer(I)-Salze unter milden Bedingungen katalysiert.

Einführung der Carboxamidgruppe: Die Carboxamidgruppe wird durch eine Amidkupplungsreaktion eingeführt, typischerweise unter Verwendung von Reagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol), um die Carbonsäure für den nukleophilen Angriff durch ein Amin zu aktivieren.

Substitutionsreaktionen: Die Chlor- und Methylgruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt, häufig unter Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Sulfurylchlorid und Methylierungsmitteln wie Methyliodid.

Industrielle Produktionsmethoden

In industrieller Umgebung würde die Synthese dieser Verbindung unter Verwendung von kontinuierlichen Strömungsreaktoren im Maßstab vergrößert, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Verwendung von automatisierten Systemen für die Reagenzzugabe und die Produktabtrennung würde die Effizienz und Sicherheit verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methylgruppen, um entsprechende Alkohole oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können den Triazolring oder die Carboxamidgruppe angreifen, was möglicherweise zu Ringöffnungen oder Aminbildung führt.

Substitution: Die Chlorgruppe kann durch Nukleophile wie Amine oder Thiole substituiert werden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in saurer Umgebung.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Natriumazid oder Thioharnstoff unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Alkoholen oder Carbonsäuren.

Reduktion: Bildung von Aminen oder ringgeöffneten Produkten.

Substitution: Bildung von Aziden, Thiolen oder anderen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihr Triazolring ist besonders wertvoll in der Click-Chemie, einer Methode zum schnellen Zusammenfügen von Molekülen mit hoher Präzision.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Der Triazolring kann natürliche Substrate nachahmen, so dass sich die Verbindung an aktive Stellen binden und die Enzymaktivität hemmen kann.

Medizin

Medizinisch werden Derivate dieser Verbindung auf ihr Potenzial als Antimykotika, Antibiotika und Antikrebsmittel untersucht. Die Trifluormethylgruppe erhöht die metabolische Stabilität und Bioverfügbarkeit der Verbindung.

Industrie

Industriell wird die Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den N-(5-Chlor-2-methylphenyl)-5-methyl-1-[3-(Trifluormethyl)phenyl]-1H-1,2,3-triazol-4-carboxamid seine Wirkungen ausübt, umfasst die Bindung an spezifische molekulare Ziele wie Enzyme oder Rezeptoren. Der Triazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Aminosäureresten im aktiven Zentrum bilden, die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren.

Wirkmechanismus

The mechanism by which N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site, inhibiting enzyme activity or modulating receptor function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3-Chlor-4-methylphenyl)-5-(2-(Trifluormethyl)phenyl)-2-furamide

- 5-Chlor-N-(4-Chlor-2-methylphenyl)-1-aryl-3-(Trifluormethyl)-1H-pyrazol-4-carboxamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist N-(5-Chlor-2-methylphenyl)-5-methyl-1-[3-(Trifluormethyl)phenyl]-1H-1,2,3-triazol-4-carboxamid aufgrund seines spezifischen Substitutionsschemas am Triazolring und des Vorhandenseins sowohl von Chlor- als auch von Trifluormethylgruppen einzigartig. Diese Merkmale verbessern seine Reaktivität und sein Potenzial zur Bildung verschiedener Derivate, was es zu einer vielseitigen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Eigenschaften

Molekularformel |

C18H14ClF3N4O |

|---|---|

Molekulargewicht |

394.8 g/mol |

IUPAC-Name |

N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |

InChI |

InChI=1S/C18H14ClF3N4O/c1-10-6-7-13(19)9-15(10)23-17(27)16-11(2)26(25-24-16)14-5-3-4-12(8-14)18(20,21)22/h3-9H,1-2H3,(H,23,27) |

InChI-Schlüssel |

YXCOUXHDFJDDOF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11294935.png)

![N~6~-cyclohexyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11294937.png)

![6-(3-methylphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11294941.png)

![Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11294945.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11294949.png)

![4-Bromo-2-{3-[(2-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11294950.png)

![Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11294959.png)

![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11294966.png)

![N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294967.png)

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11294979.png)

![2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11294992.png)

![6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11295000.png)

![2,3-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11295013.png)